Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride
Description
Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride is a synthetic small molecule featuring a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The 4-aminoquinoline moiety is linked to an ethyl benzoate ester via a secondary amine, with the hydrochloride salt enhancing solubility for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 4-[(3-cyano-6-ethylquinolin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2.ClH/c1-3-14-5-10-19-18(11-14)20(16(12-22)13-23-19)24-17-8-6-15(7-9-17)21(25)26-4-2;/h5-11,13H,3-4H2,1-2H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHVPPPGUOZNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine-substituted quinoline compounds. Substitution reactions can lead to various quinoline derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride is characterized by its complex molecular structure, which includes a quinoline moiety. Its molecular formula is C19H20ClN3O2, with a molecular weight of approximately 353.84 g/mol. The compound is soluble in organic solvents, making it suitable for various applications in organic synthesis and pharmaceutical formulations.
Medicinal Applications
1. Antibacterial Properties
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity. This compound has been investigated for its potential as an antibacterial agent. A study highlighted that quinoline derivatives could inhibit bacterial growth, suggesting the compound's utility in developing new antibiotics against resistant strains .
2. Anticancer Activity
Quinoline-based compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation and promote cell death, warranting further investigation into its mechanisms of action and efficacy .
3. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research into similar quinoline derivatives has shown that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the quinoline core through cyclization.
- Introduction of the cyano group via nucleophilic substitution.
- Coupling with ethyl 4-amino benzoate to yield the final product.
This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.
Case Study 1: Antibacterial Evaluation
A study conducted by researchers at the University of Kufa assessed the antibacterial efficacy of several quinoline derivatives, including this compound. The results demonstrated a significant reduction in bacterial colony counts compared to control groups, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Assays
In another investigation, the cytotoxic effects of this compound were tested against human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that the compound induced a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation and apoptosis. The cyano group may also play a role in the compound’s biological activity by forming interactions with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Fluorinated Analog: Ethyl 4-((3-cyano-6-fluoroquinolin-4-yl)amino)benzoate Hydrochloride
Key Differences :
- Substituent at Position 6 : The ethyl group in the target compound is replaced with a fluorine atom in this analog (CAS: 1323621-74-4) .
- Electron Effects: Fluorine’s electronegativity may alter electron distribution in the quinoline ring, influencing binding interactions with target proteins. Metabolic Stability: The ethyl group may slow oxidative metabolism compared to fluorine, which is resistant to metabolic degradation.
Table 1: Comparison of Quinoline-Based Analogs
Pyridazine and Isoxazole Derivatives ()
Compounds such as I-6230 , I-6232 , and I-6273 share the ethyl benzoate ester backbone but differ in heterocyclic substituents:
- I-6230 : Contains a pyridazin-3-yl group linked via phenethylamine.
- I-6232 : Features a 6-methylpyridazin-3-yl group.
- I-6273 : Substituted with a methylisoxazol-5-yl group.
Structural and Functional Contrasts :
- Heterocycle Diversity: Pyridazine and isoxazole rings introduce distinct electronic and steric profiles compared to quinoline, affecting target selectivity.
- Bioavailability: Quinoline’s planar structure may improve DNA intercalation or kinase inhibition, whereas pyridazine/isoxazole derivatives could favor different pharmacokinetic profiles.
- Synthetic Accessibility: Quinoline synthesis often involves Skraup or Friedländer reactions, while pyridazine/isoxazole derivatives may require cycloaddition or nucleophilic substitution pathways .
Table 2: Heterocyclic Variants of Ethyl Benzoate Derivatives
Benzoate Hydrochloride Impurities ()
Impurity profiles of related pharmaceuticals highlight structural deviations:
- Imp. B(EP) Hydrochloride: A trifluoromethylphenyl-ethylamino ethyl benzoate.
- Imp. F(EP) : Features a benzamide-linked trifluoromethylphenyl group.
Relevance to Target Compound :
- Regulatory Considerations : Impurities like these underscore the importance of stringent quality control during synthesis, particularly in ensuring the absence of toxic byproducts.
- Structural Alerts: The trifluoromethyl group in impurities may confer metabolic resistance, unlike the target compound’s ethyl/cyano substituents .
Biological Activity
Ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which includes a quinoline moiety linked to an ethyl benzoate structure. The presence of cyano and amino groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3O2 |
| CAS Number | 7153-22-2 |
| Molecular Weight | 303.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Anticancer Activity : this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : The quinoline derivatives are known for their antimicrobial properties, potentially acting against various bacterial strains.
- Anti-inflammatory Activity : Compounds with similar functional groups have shown to modulate inflammatory pathways, suggesting potential use in inflammatory diseases.
Case Study 1: Anticancer Properties
A study conducted on quinoline derivatives demonstrated that compounds with a similar structure to ethyl 4-((3-cyano-6-ethylquinolin-4-yl)amino)benzoate exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that related compounds possess broad-spectrum antimicrobial activity. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) suggesting effective bactericidal properties .
Case Study 3: Anti-inflammatory Effects
Research into the anti-inflammatory potential of quinoline derivatives revealed that they can inhibit the expression of pro-inflammatory cytokines in macrophages. This suggests a therapeutic role in conditions like rheumatoid arthritis and other inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
